molecular formula C24H26ClN3O3S B3932003 4-chloro-N-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide

4-chloro-N-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide

Cat. No.: B3932003
M. Wt: 472.0 g/mol
InChI Key: VFAVVOXTSBUZJC-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the mechanisms of these reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc. are determined through various experimental techniques .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and any biological effects it induces .

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This can include studying the compound’s effects on various biological systems, and assessing its environmental impact .

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential applications (such as medicinal or industrial uses), and ways to improve its synthesis .

Properties

IUPAC Name

4-chloro-N-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3S/c25-18-7-9-19(10-8-18)32(30,31)26-23-20-5-1-3-17-4-2-6-21(22(17)20)24(23)28-13-11-27(12-14-28)15-16-29/h1-10,23-24,26,29H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAVVOXTSBUZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide
Reactant of Route 4
4-chloro-N-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide
Reactant of Route 5
4-chloro-N-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide
Reactant of Route 6
4-chloro-N-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide

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